molecular formula C23H22N4O3 B2533592 N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 1224000-98-9

N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Número de catálogo: B2533592
Número CAS: 1224000-98-9
Peso molecular: 402.454
Clave InChI: GQOXJVHIVSBIMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an acetamide moiety bearing a 3,4-dimethylphenyl substituent.

Propiedades

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-4-7-18(12-16(15)2)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-5-8-19(30-3)9-6-17/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOXJVHIVSBIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H22N4O2
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activity.

The biological activity of N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has also been studied for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against several pathogenic microorganisms.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity.
  • Antimicrobial Testing : In another study, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups.

Research Findings

Recent investigations have highlighted the following findings regarding the biological activity of N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide:

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerHuman breast cancer cells< 10 µM
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs, physicochemical properties, and substituent effects based on evidence:

Compound ID/Reference Pyrazolo Substituent Acetamide Substituent Molecular Weight logP Key Features/Bioactivity (if reported)
Target Compound 2-(4-Methoxyphenyl) N-(3,4-Dimethylphenyl) ~416.45* ~3.2† Moderate lipophilicity; dimethyl group enhances steric bulk.
G419-0276 () 2-(4-Methoxyphenyl) N-(3-Ethylphenyl) 402.45 3.31 Lower MW and logP vs. target; ethyl group may reduce steric hindrance .
Compound 2-(Benzodioxol-5-yl) N-(3-Fluoro-4-Methylphenyl) 435.41‡ ~3.0 Fluorine improves metabolic stability; benzodioxol increases polarity .
Compound 2-(4-Methylphenyl) N-(3,4-Dimethoxybenzyl) 432.50 ~3.5 Dimethoxybenzyl raises logP; methylphenyl reduces electron donation .
Compound 2-(4-Ethoxyphenyl) N-(4-Methylphenyl) 406.50 ~3.4 Ethoxy group enhances lipophilicity; simpler acetamide substituent .
Compound (4c) Pyrazolo[3,4-b]pyridine†† N-(4-Methoxyphenyl) 498.00 N/A Chlorophenyl and methoxy groups; tested for cytotoxicity .

*Calculated from molecular formula (C24H21N4O3).
†Estimated using fragment-based methods.
‡Calculated from molecular formula (C22H18FN5O4).
††Different core (pyrazolo[3,4-b]pyridine) but structurally analogous acetamide substitution.

Key Observations:

Substituent Effects on Lipophilicity: Electron-donating groups (e.g., methoxy in the target compound) increase logP marginally compared to non-polar substituents (e.g., methyl in ). Fluorine () slightly reduces logP due to its electronegativity .

Structural Flexibility :

  • The pyrazolo[1,5-a]pyrazin-4-one core allows diverse substitutions at positions 2 and 4. Ethoxy () and benzodioxol () groups demonstrate versatility in modulating electronic and steric properties .

Synthetic Accessibility :

  • Compounds like G419-0276 () and derivatives are synthesized via one-pot or condensation reactions, highlighting feasible routes for optimizing substituents .

Q & A

Q. What are the critical steps and reagents involved in synthesizing N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?

The synthesis typically involves:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrazinone core via cyclization of precursor amines and ketones under reflux conditions (e.g., using acetic acid as a solvent) .
  • Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reaction) .
  • Step 3 : Acetamide coupling using α-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) to attach the N-(3,4-dimethylphenyl) moiety . Key reagents include DMF for solubility, sodium hydride as a base, and chromatography (silica gel) for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological approaches include:

  • 1H/13C NMR : To verify substituent positions and amide bond formation (e.g., δ 10–12 ppm for NH protons in acetamide groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if suitable crystals are obtained .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazinone derivatives?

Contradictions in bioactivity data (e.g., anti-inflammatory vs. anticancer effects) can be addressed by:

  • Comparative SAR Studies : Systematically modifying substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate structural determinants of activity .
  • Target Engagement Assays : Using techniques like surface plasmon resonance (SPR) or thermal shift assays to validate direct interactions with proposed targets (e.g., kinases or COX-2) .
  • Dose-Response Profiling : Evaluating activity across a wide concentration range (e.g., 0.1–100 μM) to identify off-target effects or biphasic responses .

Q. How can researchers optimize reaction conditions to improve the yield of the pyrazolo[1,5-a]pyrazinone core?

Optimization strategies include:

  • Solvent Screening : Testing polar aprotic solvents (e.g., DMSO, DMF) to enhance cyclization efficiency .
  • Catalyst Selection : Employing Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate ring closure .
  • Temperature Gradients : Conducting reactions under microwave irradiation (e.g., 100–150°C) to reduce side-product formation . Yields >70% have been reported using these approaches .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in kinase inhibition?

Advanced techniques include:

  • Kinase Profiling Panels : Screening against a library of 100+ kinases to identify primary targets (e.g., using ATP-competitive binding assays) .
  • Molecular Dynamics Simulations : Modeling interactions between the acetamide group and kinase ATP-binding pockets (e.g., using Schrödinger Suite) .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK pathway modulation) .

Experimental Design & Data Analysis

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetic (PK) properties?

A robust PK study design includes:

  • Dosing Routes : Oral, intravenous, and intraperitoneal administration to assess bioavailability .
  • Sampling Timepoints : Blood/tissue collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
  • Analytical Methods : LC-MS/MS for quantifying plasma concentrations and metabolite identification (e.g., hydroxylation at the 3,4-dimethylphenyl group) .
  • Statistical Models : Non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life .

Q. What analytical approaches can reconcile discrepancies between computational predictions and experimental bioactivity data?

Discrepancies may arise from:

  • Solubility Limitations : Using dynamic light scattering (DLS) to assess aggregation in cell culture media .
  • Metabolic Instability : Incubating the compound with liver microsomes to identify rapid degradation pathways .
  • Off-Target Binding : CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .

Structural and Functional Studies

Q. How can researchers elucidate the role of the 4-methoxyphenyl group in modulating biological activity?

Comparative approaches include:

  • Analog Synthesis : Replacing the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .
  • X-ray Co-Crystallization : Resolving ligand-target complexes to visualize hydrogen bonding or π-π interactions .
  • Free Energy Calculations : MM/GBSA analysis to quantify binding affinity changes upon substituent modification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.